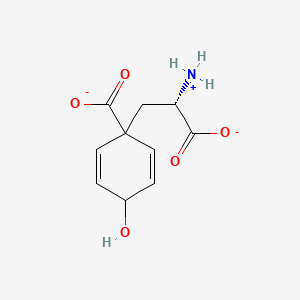
L-Arogenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-arogenate(1-) is conjugate base of L-arogenic acid arising from deprotonation of the two carboxy groups and protonation of the amino group; major species at pH 7.3. It is a conjugate base of a L-arogenic acid.
Aplicaciones Científicas De Investigación
Microbiological Applications
Chemoattractant Properties
L-Arogenate has been identified as a chemoattractant for Pseudomonas aeruginosa, a common bacterium. Research indicates that this organism can utilize this compound as a sole source of carbon and nitrogen, which is crucial for its growth and metabolic functions. Studies have shown that mutants lacking specific enzymes involved in the catabolism of this compound exhibit significantly reduced growth rates when using this compound as a nitrogen source . This highlights the importance of this compound in microbial ecology and potential applications in bioremediation.
Table 1: Utilization of this compound by Pseudomonas aeruginosa
| Enzyme Involved | Growth Rate Impact |
|---|---|
| Cyclohexadienyl Dehydratase | Reduced |
| Phenylalanine Hydroxylase | Reduced |
| RpoN Null Mutant | Dependent on sigma54 |
Plant Metabolism
Role in Aromatic Amino Acid Biosynthesis
In plants, this compound serves as an immediate precursor to both L-phenylalanine and L-tyrosine. It is integral to the shikimate pathway, which is essential for synthesizing various secondary metabolites, including flavonoids and alkaloids. For instance, Euglena gracilis utilizes this compound as the sole precursor for these amino acids, showcasing its pivotal role in plant metabolism .
Case Study: Modulation of Arogenate Dehydratase in Arabidopsis
Research on Arabidopsis thaliana demonstrated that altering arogenate dehydratase expression affects secondary metabolism significantly. Mutants exhibited changes in flavonoid and phenylpropanoid contents, implicating this compound's role in regulating metabolic pathways that influence plant growth and development .
Synthetic Chemistry
Synthesis of this compound
Recent advancements have led to a practical synthesis of this compound through a seven-step process starting from O-benzyl L-tyrosine methyl ester. This method yields not only this compound but also stable analogues that can be used for further biological studies . The ability to synthesize stable derivatives opens new avenues for research into their potential applications in pharmaceuticals and agriculture.
Table 2: Synthesis Overview of this compound
| Step Description | Yield (%) |
|---|---|
| Starting Material: O-benzyl L-tyrosine | - |
| Key Reaction: Carboxylative Dearomatization | 20 |
| Final Product: this compound | Isolated |
Biochemical Pathways
This compound's involvement in various biochemical pathways illustrates its versatility as a compound. It can undergo dehydration reactions leading to the formation of stable products like spiro-arogenate under specific conditions. These reactions are significant for understanding metabolic processes in both microorganisms and plants .
Propiedades
Fórmula molecular |
C10H12NO5- |
|---|---|
Peso molecular |
226.21 g/mol |
Nombre IUPAC |
1-[(2S)-2-azaniumyl-2-carboxylatoethyl]-4-hydroxycyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H13NO5/c11-7(8(13)14)5-10(9(15)16)3-1-6(12)2-4-10/h1-4,6-7,12H,5,11H2,(H,13,14)(H,15,16)/p-1/t6?,7-,10?/m0/s1 |
Clave InChI |
MIEILDYWGANZNH-DSQUFTABSA-M |
SMILES isomérico |
C1=CC(C=CC1O)(C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-] |
SMILES canónico |
C1=CC(C=CC1O)(CC(C(=O)[O-])[NH3+])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















